molecular formula C4H5NO3 B031944 3-methyloxazolidine-2,5-dione CAS No. 5840-76-6

3-methyloxazolidine-2,5-dione

Cat. No.: B031944
CAS No.: 5840-76-6
M. Wt: 115.09 g/mol
InChI Key: PMPAXURTFMSZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,5-oxazolidine-dione is a heterocyclic organic compound with the molecular formula C4H5NO3. It is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-oxazolidine-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and provides good to excellent yields of the target product.

Industrial Production Methods

Industrial production of 3-Methyl-2,5-oxazolidine-dione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-oxazolidine-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

3-Methyl-2,5-oxazolidine-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-oxazolidine-dione involves its interaction with specific molecular targets. In the case of its use as an antibiotic precursor, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,5-oxazolidine-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPAXURTFMSZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207114
Record name 3-Methyl-2,5-oxazolidine-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-76-6
Record name 3-Methyl-2,5-oxazolidine-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,5-oxazolidine-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyloxazolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyloxazolidine-2,5-dione
Reactant of Route 2
3-methyloxazolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-methyloxazolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-methyloxazolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-methyloxazolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-methyloxazolidine-2,5-dione
Customer
Q & A

Q1: What is the role of 3-methyloxazolidine-2,5-dione in the synthesis of Nolomirole hydrochloride?

A1: this compound serves as a crucial intermediate in one of the synthetic routes for Nolomirole hydrochloride. Specifically, it is generated from the reaction of 4-[2-(2,3-dimethoxyphenyl)ethyl]-3-methyloxazolidine-2,5-dione with aluminum chloride (AlCl3) in dichloromethane. This reaction leads to the formation of 5,6-dimethoxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one, which is further processed to ultimately yield Nolomirole hydrochloride. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.